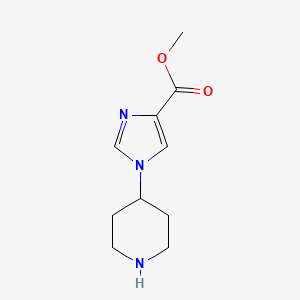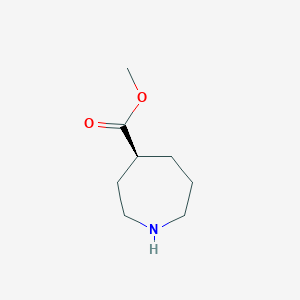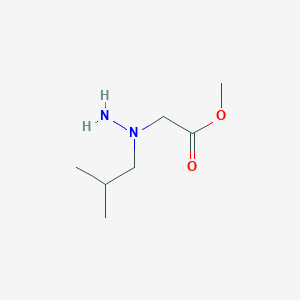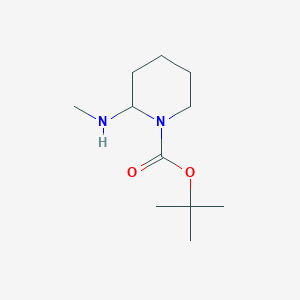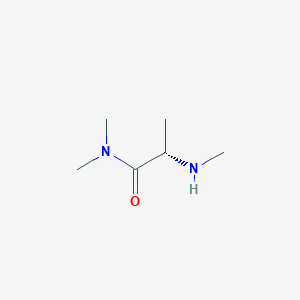
5-Methoxy-3,5-dioxopentanoic acid
Übersicht
Beschreibung
5-Methoxy-3,5-dioxopentanoic acid, also known as MDP, is a chemical compound that is commonly used in scientific research. It is a derivative of pyruvic acid and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Selective para Metalation
Research by Sinha, Mandal, and Chandrasekaran (2000) explores the selective para metalation of methoxy benzoic acids, including 3,5-dimethoxy benzoic acid derivatives, with a focus on synthesis applications. This study highlights the potential for synthesizing complex organic molecules using 3,5-dimethoxy benzoic acid, which is structurally related to 5-Methoxy-3,5-dioxopentanoic acid (Sinha, Mandal, & Chandrasekaran, 2000).
Methanol Production from Aromatic Acids
Donnelly and Dagley's 1980 study demonstrates the oxidation of various methoxy benzoic acids, including 3,5-dimethoxy-4-hydroxybenzoic acid, by Pseudomonas putida for methanol production. This indicates the potential of this compound in biotransformation processes for methanol production (Donnelly & Dagley, 1980).
Ionization Studies
Srivastava (1967) conducted pH metric method studies on the ionization of substituted benzoic acids, including 3,5-dimethoxy benzoic acid. Understanding the ionization properties of such compounds can inform their potential applications in chemical reactions and synthesis, which could extend to this compound (Srivastava, 1967).
Synthesis of Nitrogen-containing Heterocycles
Kutkovaya, Vyaznikova, and Zalesov (2003) discussed the synthesis of nitrogen-containing heterocycles using substituted diazopentanetriones. The study mentions the synthesis of 5-aryl-2-diazo-5-methoxy-3-oxopent-4-enoates, suggesting potential synthetic applications for this compound in creating complex nitrogenous compounds (Kutkovaya, Vyaznikova, & Zalesov, 2003).
Crystal and Molecular Structure Analysis
Morzyk-Ociepa, Michalska, and Pietraszko (2004) investigated the crystal and molecular structure of 5-methoxyindole-2-carboxylic acid. Their study's methodologies and findings can be relevant for analyzing the structural properties of related compounds like this compound (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Eigenschaften
IUPAC Name |
5-methoxy-3,5-dioxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-11-6(10)3-4(7)2-5(8)9/h2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMSLYCJGYWASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




